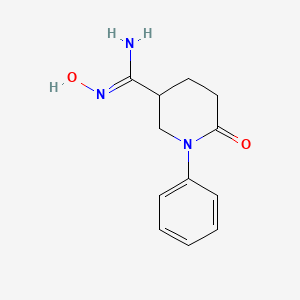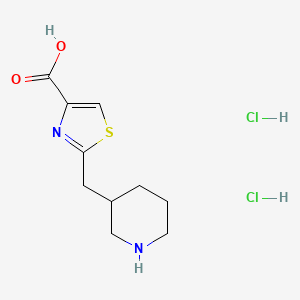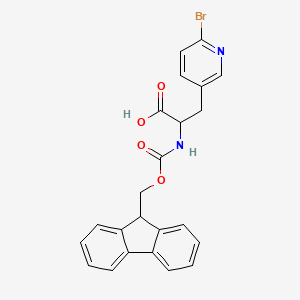
3-(6-Bromopyridin-3-yl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(6-Bromopyridin-3-yl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid is a synthetic organic compound that features a bromopyridine moiety and a fluorenylmethoxycarbonyl (Fmoc) protected amino acid
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(6-Bromopyridin-3-yl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid typically involves multi-step organic reactions. A common synthetic route may include:
Bromination: Introduction of a bromine atom to the pyridine ring.
Fmoc Protection: Protection of the amino group using fluorenylmethoxycarbonyl chloride.
Coupling Reaction: Formation of the propanoic acid backbone through coupling reactions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated synthesizers and large-scale reaction vessels.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the bromopyridine moiety.
Reduction: Reduction reactions could target the carbonyl groups or the bromine atom.
Substitution: Nucleophilic substitution reactions may occur at the bromine atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while substitution could result in various substituted pyridines.
Applications De Recherche Scientifique
Chemistry
Building Block: Used as a building block in the synthesis of more complex molecules.
Catalysis: Potential use as a ligand in catalytic reactions.
Biology
Bioconjugation: Utilized in the modification of biomolecules for research purposes.
Medicine
Drug Development: Investigated for potential therapeutic applications due to its unique structural features.
Industry
Material Science: Possible applications in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action for 3-(6-Bromopyridin-3-yl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid would depend on its specific application. Generally, it may interact with molecular targets through:
Binding: Binding to specific proteins or enzymes.
Pathways: Modulating biochemical pathways involved in various cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-(6-Chloropyridin-3-yl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid
- 3-(6-Iodopyridin-3-yl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid
Uniqueness
The uniqueness of 3-(6-Bromopyridin-3-yl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid lies in its bromine atom, which can influence its reactivity and interactions compared to its chloro or iodo analogs.
Propriétés
IUPAC Name |
3-(6-bromopyridin-3-yl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19BrN2O4/c24-21-10-9-14(12-25-21)11-20(22(27)28)26-23(29)30-13-19-17-7-3-1-5-15(17)16-6-2-4-8-18(16)19/h1-10,12,19-20H,11,13H2,(H,26,29)(H,27,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJGQAPBZNKQRIU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CN=C(C=C4)Br)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19BrN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-Methyl-4-(4-{[1-(3-methyl-2,3-dihydro-1,4-benzodioxine-2-carbonyl)piperidin-4-yl]oxy}but-2-yn-1-yl)piperazine](/img/structure/B2724382.png)
![5-(4-chlorophenyl)-3-(3-nitrophenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2724384.png)
![4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-phenylpiperazine-1-carbothioamide](/img/structure/B2724385.png)
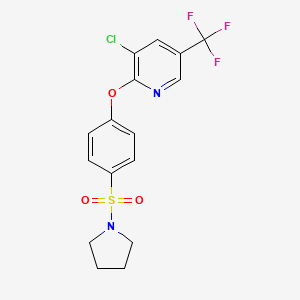
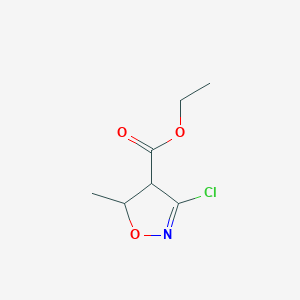
![N-benzyl-2-{[4-(benzylamino)quinazolin-2-yl]sulfanyl}-N-methylacetamide](/img/structure/B2724388.png)
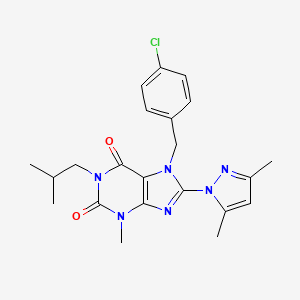

![N-(3-(benzo[d]thiazol-2-yl)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-phenylacetamide hydrochloride](/img/structure/B2724391.png)
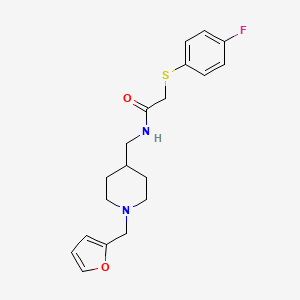
![N-{2-[(1-phenylethyl)sulfamoyl]ethyl}benzamide](/img/structure/B2724394.png)

